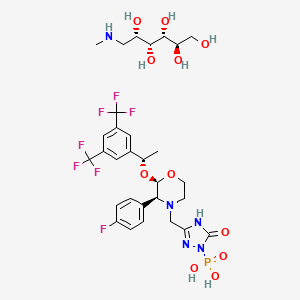
(1'S,2S,3R)-Fosaprepitant Dimeglumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’S,2S,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is administered intravenously and is rapidly converted to aprepitant in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2S,3R)-Fosaprepitant Dimeglumine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of the fosaprepitant moiety and the dimeglumine salt formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (1’S,2S,3R)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
(1’S,2S,3R)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Hydrolysis: Conversion to aprepitant in the body.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions with other chemical entities.
Common Reagents and Conditions
The common reagents used in these reactions include water, acids, bases, and oxidizing or reducing agents. The conditions vary depending on the specific reaction but generally involve controlled pH, temperature, and solvent systems.
Major Products Formed
The major product formed from the hydrolysis of (1’S,2S,3R)-Fosaprepitant Dimeglumine is aprepitant. Other products may include metabolites formed through oxidation and reduction pathways.
Aplicaciones Científicas De Investigación
(1’S,2S,3R)-Fosaprepitant Dimeglumine has several scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Used in research on neurokinin-1 receptor antagonists and their effects.
Medicine: Investigated for its efficacy in preventing CINV and other conditions involving NK1 receptors.
Industry: Utilized in the development of new pharmaceutical formulations and delivery systems.
Mecanismo De Acción
The mechanism of action of (1’S,2S,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then binds to the neurokinin-1 (NK1) receptors in the brain. This binding inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. The inhibition of NK1 receptors prevents the emetic signal from being transmitted, thereby reducing nausea and vomiting.
Comparación Con Compuestos Similares
Similar Compounds
Aprepitant: The active form of (1’S,2S,3R)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for similar indications.
Netupitant: Combined with palonosetron for CINV prevention.
Uniqueness
(1’S,2S,3R)-Fosaprepitant Dimeglumine is unique due to its water solubility and rapid conversion to aprepitant, allowing for intravenous administration and quick onset of action. This makes it particularly useful in clinical settings where oral administration is not feasible.
Propiedades
Fórmula molecular |
C30H39F7N5O11P |
|---|---|
Peso molecular |
809.6 g/mol |
Nombre IUPAC |
[3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20+;4-,5+,6+,7+/m00/s1 |
Clave InChI |
UGJUJYSRBQWCEK-JAHGMKJFSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


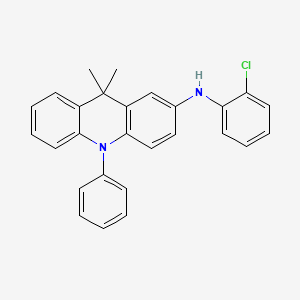
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
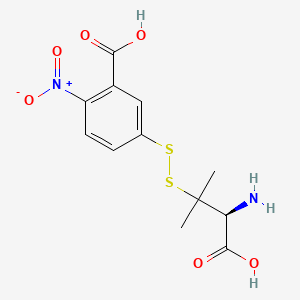
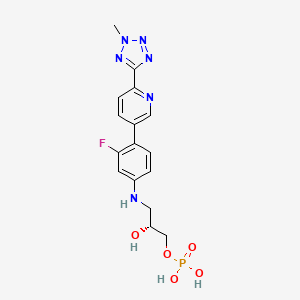
![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
![[(1S,2S,4R,5S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate](/img/structure/B13862794.png)
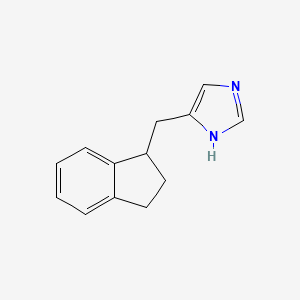
![(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)


![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)

